3'-Azido-3'-deoxy-4'-thiothymidine
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Overview
Description
3’-Azido-3’-deoxy-4’-thiothymidine is a synthetic nucleoside analog with the molecular formula C10H13N5O3S. It is structurally similar to thymidine, a natural nucleoside, but with modifications that include an azido group at the 3’ position and a sulfur atom replacing the oxygen at the 4’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxy-4’-thiothymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The hydroxyl group at the 3’ position of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Sulfur Substitution: The oxygen atom at the 4’ position is replaced with a sulfur atom through a thiation reaction, often using Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions.
Industrial Production Methods
Industrial production of 3’-Azido-3’-deoxy-4’-thiothymidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thymidine are subjected to azidation and thiation reactions in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxy-4’-thiothymidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted nucleosides
Scientific Research Applications
3’-Azido-3’-deoxy-4’-thiothymidine has several scientific research applications:
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology
Molecular Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine
Antiviral Research: Investigated for its potential as an antiviral agent, particularly against HIV.
Antibacterial Research: Studied for its antibacterial properties against various bacterial strains.
Industry
Pharmaceuticals: Used in the development of antiviral and antibacterial drugs.
Mechanism of Action
The mechanism of action of 3’-Azido-3’-deoxy-4’-thiothymidine involves its incorporation into the DNA of target cells. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form inhibits DNA polymerase, leading to the termination of DNA chain elongation. This mechanism is particularly effective against viruses and bacteria that rely on rapid DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Similar in structure but lacks the sulfur atom at the 4’ position.
4’-Thio-2’-deoxyuridine: Contains a sulfur atom at the 4’ position but lacks the azido group at the 3’ position.
Uniqueness
3’-Azido-3’-deoxy-4’-thiothymidine is unique due to the presence of both the azido group and the sulfur atom, which confer distinct chemical and biological properties. These modifications enhance its lipophilicity and ability to cross biological membranes, making it a promising candidate for antiviral and antibacterial therapies .
Properties
CAS No. |
134939-00-7 |
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Molecular Formula |
C10H13N5O3S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
KGKYEDCGIJYAPF-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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